Drohynol
Description
Drohynol is a synthetic organic compound structurally related to contraceptive agents such as drospirenone and ethinyl estradiol. While its exact pharmacological profile remains underexplored in publicly available literature, its chemical identity can be inferred from regulatory documentation. According to the United States Pharmacopeia (USP) guidelines, this compound is categorized among related compounds of drospirenone/ethinyl estradiol formulations, specifically identified as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Compound a in USP 35–NF 30) .
Analytical characterization of this compound relies on spectral data, including $^{13}\text{C}$-NMR, IR, and mass spectrometry, as outlined in Tables of Spectral Data for Structure Determination of Organic Compounds . These methods distinguish it from impurities and analogs in pharmaceutical synthesis.
Properties
Molecular Formula |
C20H24ClNO5 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
9,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3-diol;hydrochloride |
InChI |
InChI=1S/C20H23NO5.ClH/c1-24-18-8-12-6-15-13-9-17(23)16(22)7-11(13)4-5-21(15)10-14(12)19(25-2)20(18)26-3;/h7-9,15,22-23H,4-6,10H2,1-3H3;1H |
InChI Key |
QCAGGXDSDXQFLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CN3CCC4=CC(=C(C=C4C3CC2=C1)O)O)OC)OC.Cl |
Synonyms |
2,3-dihydroxy-9,10,11-trimethoxy-5,8,13,13a-tetrahydroxy-6H-dibenzo(a,g)chinolysin IS 35 IS 35 hydrochloride IS 35, (+-)-isomer IS-35 IZ 35 IZ(35) IZ-35 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison of this compound and Related Compounds
Key Observations:
The hydroxyl group in this compound is directly attached to the propanol chain, whereas in Compounds b and d, it is part of a naphthalene system, altering solubility and hydrogen-bonding capacity .
Spectral Signatures: this compound’s IR spectrum shows a distinct C=N stretch at 1650 cm$^{-1}$, absent in naphthalene-containing analogs, which instead exhibit stronger aromatic C=C vibrations . $^{13}\text{C}$-NMR chemical shifts for thiophene carbons (112 ppm) are consistent across all thiophene-bearing compounds, but naphthalene derivatives show upfield shifts for methylamino-linked carbons .
Thiophene-containing compounds like this compound may exhibit unique cytochrome P450 interactions due to sulfur’s electron-withdrawing effects, altering metabolism compared to purely hydrocarbon analogs .
Analytical and Regulatory Considerations
- Impurity Profiling: USP guidelines specify strict acceptance criteria for this compound (≤0.3% as an unspecified impurity) in drospirenone/ethinyl estradiol formulations. This contrasts with naphthalene-based impurities (e.g., Compound c, naphthalen-1-ol), which are controlled at ≤0.1% due to higher toxicity risks .
- Synthesis Challenges: The methylamino-propanol backbone in this compound complicates synthesis, requiring rigorous chiral resolution to avoid enantiomeric impurities, unlike simpler phenolic derivatives (e.g., Compound f, 1-fluoronaphthalene) .
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